2,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide
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Overview
Description
2,5-Dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a benzenesulfonamide core with two methyl groups at the 2 and 5 positions, and a 5-methylisoxazole moiety attached via a methylene bridge. The presence of the isoxazole ring is significant due to its known pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through a (3 + 2) cycloaddition reaction involving nitrile oxides and alkynes.
Attachment of the isoxazole to the benzenesulfonamide: This step involves the reaction of the isoxazole derivative with a benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzenesulfonamide can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of benzenesulfonic acids or benzenesulfonyl alcohols.
Reduction: Formation of benzenesulfonyl amines.
Substitution: Formation of halogenated or nitrated derivatives of the benzenesulfonamide.
Scientific Research Applications
2,5-Dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic with a similar structure but different substituents on the aromatic ring.
Sulfadiazine: Another sulfonamide antibiotic with a pyrimidine ring instead of an isoxazole ring.
Uniqueness
2,5-Dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is unique due to the presence of the 5-methylisoxazole moiety, which imparts distinct pharmacological properties compared to other sulfonamides. This structural feature may enhance its biological activity and specificity .
Properties
IUPAC Name |
2,5-dimethyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-4-5-10(2)13(6-9)19(16,17)15-8-12-7-14-18-11(12)3/h4-7,15H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIJBLIVZSWWBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=C(ON=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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